2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 2-position and an azetidine ring linked through an ether bond at the 4-position The azetidine ring is further substituted with a pyridine-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine can be achieved through a multi-step process:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization of an appropriate precursor, such as a 3-aminopropanol derivative, under basic conditions.
Introduction of the Pyridine-3-carbonyl Group: The azetidine ring can be acylated with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired azetidine-3-carbonyl derivative.
Etherification: The final step involves the etherification of 2-methyl-4-hydroxypyridine with the azetidine-3-carbonyl derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyridine-3-carbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid.
Reduction: 2-Methyl-4-{[1-(pyridine-3-methanol)azetidin-3-yl]oxy}pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to interact with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyridine and azetidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid: An oxidized derivative with potential different biological activity.
2-Methyl-4-{[1-(pyridine-3-methanol)azetidin-3-yl]oxy}pyridine: A reduced derivative with altered chemical properties.
This compound-N-oxide: An N-oxide derivative with potential for different reactivity.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an azetidine ring, which provides a distinct set of chemical and biological properties. The presence of the pyridine-3-carbonyl group further enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15N3O2/c1-11-7-13(4-6-17-11)20-14-9-18(10-14)15(19)12-3-2-5-16-8-12/h2-8,14H,9-10H2,1H3 |
InChI Key |
HAXUDJPKJOEBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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